XLogP3 Lipophilicity Differential vs. 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine
The target compound exhibits a higher predicted octanol-water partition coefficient (XLogP3 = 1.1) compared to the regioisomeric 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (XLogP3 = 0.5), representing a +0.6 log unit increase in lipophilicity . Both values were calculated using the same XLogP3 algorithm, ensuring cross-study comparability.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine (CAS 1245806-69-2), XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.6 (target more lipophilic by a factor of ~4 in octanol-water partitioning) |
| Conditions | Calculated using XLogP3 algorithm; data sourced from vendor technical datasheets |
Why This Matters
A +0.6 log unit increase in XLogP3 suggests a ~4-fold higher octanol-water partition coefficient, which may translate into improved passive membrane permeability and blood-brain barrier penetration for CNS-targeted lead optimization programs.
